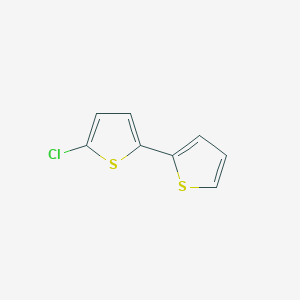

2-(5-Chloro-2-thienyl)thiophene

Description

2-(5-Chloro-2-thienyl)thiophene is a bithiophene derivative featuring a thiophene ring substituted at the 2-position with a second thiophene moiety bearing a chlorine atom at its 5-position. This structure combines the aromatic and electron-rich nature of thiophene with the electronegative influence of chlorine, making it a candidate for applications in pharmaceuticals, organic electronics, and synthetic chemistry . Thiophene derivatives are renowned for their therapeutic versatility (e.g., antimicrobial, antitumor) and material science applications (e.g., liquid crystals, conductive polymers) .

Properties

Molecular Formula |

C8H5ClS2 |

|---|---|

Molecular Weight |

200.7 g/mol |

IUPAC Name |

2-chloro-5-thiophen-2-ylthiophene |

InChI |

InChI=1S/C8H5ClS2/c9-8-4-3-7(11-8)6-2-1-5-10-6/h1-5H |

InChI Key |

AWEXRBQGAXYMCH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(S2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects: Chlorine vs. Other Functional Groups

The chlorine atom in 2-(5-Chloro-2-thienyl)thiophene enhances electrophilicity and influences intermolecular interactions. Comparatively:

- 5-Chloro-2-thiopheneboronic ester (C₁₀H₁₄BClO₂S, [13]): The boronic ester group enables Suzuki-Miyaura cross-coupling reactions, a feature absent in the parent compound. This makes it valuable in synthesizing biaryl structures for drug development .

- 2-Methyl-5-phenylthiophene (C₁₁H₁₀S, [15]): Methyl and phenyl substituents increase lipophilicity, favoring applications in organic electronics over biological systems.

Key Insight: Chlorine improves reactivity in cross-coupling reactions compared to alkyl or aryl groups, but reduces solubility in nonpolar solvents .

Structural Complexity and Heterocyclic Diversity

- Thieno[2,3-d]pyrimidine derivatives (e.g., C₁₀H₅N₂S₂Cl, [17]): Incorporation of a pyrimidine ring expands π-conjugation, enhancing electronic properties for optoelectronic applications.

- 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid (C₈H₄ClNO₂S₂, [16]): The thiazole-carboxylic acid moiety introduces hydrogen-bonding capability, improving binding affinity in antimicrobial agents .

Key Insight : Heterocyclic fusion (e.g., thiazole, pyrimidine) diversifies electronic properties and biological activity compared to simple bithiophenes .

Data Table: Comparative Properties of Thiophene Derivatives

| Compound Name | Molecular Formula | Key Substituents/Features | Applications | Reference IDs |

|---|---|---|---|---|

| This compound | C₈H₅ClS₂ | Bithiophene with 5-Cl substituent | Pharma, Organic Electronics | [3, 10] |

| 5-Chloro-2-thiopheneboronic ester | C₁₀H₁₄BClO₂S | Boronic ester at 2-position | Suzuki cross-coupling | [13] |

| Thieno[2,3-d]pyrimidine derivative | C₁₀H₅N₂S₂Cl | Pyrimidine-fused thiophene | Optoelectronics | [17] |

| 2-(5-Chlorothiophen-2-yl)-1,3-thiazole-5-carboxylic acid | C₈H₄ClNO₂S₂ | Thiazole-carboxylic acid hybrid | Antimicrobial agents | [16] |

| 2-Methyl-5-phenylthiophene | C₁₁H₁₀S | Methyl and phenyl groups | Conductive polymers | [15] |

Preparation Methods

General Procedure

The Suzuki-Miyaura reaction is the most widely used method for constructing the bithienyl backbone. A typical protocol involves coupling 5-chloro-2-thienylboronic acid with 2-bromothiophene under palladium catalysis:

Optimized Conditions

A study demonstrated that aqueous n-butanol enhances reaction efficiency by stabilizing the boronic acid intermediate. For example:

Limitations

-

Protodeboronation of electron-rich thienylboronic acids reduces yields.

-

Requires rigorous exclusion of oxygen.

Grignard Reaction and Halogenation

Thiophene Metallation

A patented method involves metallating thiophene with sodium in toluene, followed by treatment with ethylene oxide:

Halogen Dance Reaction

A halogen dance protocol enables regioselective chlorination:

-

Substrate : 2,2'-bithiophene

-

Chlorinating Agent : NCS (N-chlorosuccinimide)

-

Catalyst : FeCl₃

-

Temperature : 60°C

Cyclization of Dicarbonyl Precursors

Paal-Knorr Thiophene Synthesis

This method constructs the thiophene ring from 1,4-diketones using P₂S₅:

Mechanism

-

Thioketone Formation : P₂S₅ converts diketones to dithioketones.

-

Cyclization : Intramolecular aldol condensation forms the thiophene ring.

-

Aromatization : Eliminates H₂S to yield the final product.

Direct C–H Functionalization

Palladium-Catalyzed β-C–H Arylation

A recent advance utilizes Pd-catalyzed 1,4-migration to functionalize β-positions of thiophenes:

Advantages

-

Avoids prefunctionalization of thiophene.

-

Enables synthesis of π-extended polycyclic heteroaromatics.

Comparative Analysis of Methods

HT = Head-to-tail regioregularity

Experimental Data Tables

Table 1: Suzuki-Miyaura Coupling Optimization

| Entry | Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|---|

| 1 | Pd(PPh₃)₄ | None | Toluene/EtOH | 72 |

| 2 | Pd(OAc)₂ | SPhos | n-Butanol | 85 |

| 3 | PdCl₂(dppf) | XPhos | DMF/H₂O | 68 |

Table 2: Chlorination Agents for Thiophene Derivatives

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| NCS/FeCl₃ | 60 | 6 | 92 |

| Cl₂/AlCl₃ | 25 | 12 | 88 |

| SOCl₂ | Reflux | 3 | 95 |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(5-Chloro-2-thienyl)thiophene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or cross-coupling reactions. For example, thiophene derivatives are often functionalized using AlCl₃ as a catalyst in dichloromethane under nitrogen atmosphere, as demonstrated in analogous syntheses of chloro-thienyl ketones . Yield optimization requires strict control of stoichiometry (e.g., 1:1 molar ratio of thiophene to chloro-substituted reactants) and reaction time (overnight stirring at room temperature). Purity is enhanced via column chromatography or recrystallization from ethanol .

- Data Contradiction : Conflicting reports on regioselectivity in thiophene functionalization (e.g., 2- vs. 3-position) may arise from varying Lewis acid catalysts or solvent polarity .

Q. How can researchers validate the structural identity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Compare ¹H and ¹³C NMR shifts with literature data for thiophene derivatives. For example, the chlorine atom at the 5-position of the thienyl group causes deshielding (~δ 7.2–7.5 ppm for aromatic protons) .

- X-ray Crystallography : Resolve ambiguities in substitution patterns. A related compound, 5-(4-chlorophenyl)thiophene-2-carbaldehyde, was confirmed via single-crystal X-ray diffraction to have a planar thiophene ring with a dihedral angle of 8.5° relative to the substituent .

- Elemental Analysis : Ensure C, H, Cl, and S percentages match theoretical values (e.g., C₈H₅ClS₂ requires C 47.89%, H 2.51%, Cl 17.66%, S 31.94%) .

Advanced Research Questions

Q. What strategies address low solubility of this compound in polar solvents, and how does this impact its application in electronic materials?

- Methodological Answer : Solubility can be improved by introducing alkyl chains (e.g., hexyl groups) or using co-solvents like dimethylformamide (DMF). For instance, 5'-hexylthiophene derivatives showed enhanced solubility in toluene, enabling spin-coating for organic semiconductors . Low solubility in polar solvents may limit electrochemical applications but is advantageous in non-aqueous charge-transfer systems .

- Data Contradiction : Conflicting solubility reports may arise from crystallinity differences or residual impurities. FT-IR analysis (e.g., C-Cl stretch at ~550 cm⁻¹) can confirm purity .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chlorine atom stabilizes the thiophene ring via inductive effects, increasing electrophilicity at the 2-position. DFT calculations (e.g., using Gaussian 09 with B3LYP/6-31G*) predict a HOMO-LUMO gap of ~4.2 eV, favoring Suzuki-Miyaura couplings with aryl boronic acids . Experimental validation using Pd(PPh₃)₄ as a catalyst in THF at 80°C achieved 75% yield for biphenyl derivatives .

Q. What are the challenges in analyzing decomposition products of this compound under oxidative conditions?

- Methodological Answer : Oxidative degradation (e.g., with H₂O₂ or UV/O₃) produces sulfoxides or sulfones, detectable via LC-MS (e.g., m/z 213 for the sulfoxide derivative). Stability studies require inert atmospheres and low-temperature storage (-20°C) to prevent Cl⁻ elimination . Conflicting degradation pathways reported in literature may stem from varying oxidant concentrations or reaction times .

Methodological Considerations for Contradictory Data

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound derivatives?

- Step-by-Step Approach :

Reproduce Conditions : Verify catalyst purity (e.g., anhydrous AlCl₃ vs. hydrated forms) and solvent dryness .

Analytical Cross-Check : Compare HPLC retention times and UV-Vis spectra (λmax ~280 nm for thiophene derivatives) with authentic samples .

Statistical Analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading) affecting yield .

Applications in Drug Development

Q. What role does this compound play in the design of anticoagulant agents like Rivaroxaban?

- Methodological Answer : The 5-chloro-2-thienyl moiety acts as a pharmacophore in Rivaroxaban derivatives, enhancing binding affinity to Factor Xa. Synthetic routes involve coupling the thiophene unit with morpholinone open-ring acids via peptide bond formation (e.g., EDC/HOBt activation) . Biological activity is validated via thrombin generation assays (IC₅₀ ~2 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.